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Compound of Interest

Compound Name: AND-302

Cat. No.: B15558568

This guide provides a comparative analysis of the in vivo anti-tumor efficacy of Compound X
against Cisplatin, a standard-of-care chemotherapy agent, in a non-small cell lung cancer
(NSCLC) xenograft model. The data presented herein is intended to guide researchers and

drug development professionals in evaluating the potential of Compound X as a therapeutic
candidate.

Data Presentation: Comparative Anti-Tumor Efficacy

The following table summarizes the key efficacy endpoints from the A549 xenograft study.
Tumor measurements were taken over a 21-day period following the initiation of treatment.
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Mean

% Tumor .
Tumor Mean Final Mean Body
Treatment Dose & Growth .
Volume . Tumor Weight
Group Schedule Inhibition .
(Day 21, (TGl) Weight (mg) Change (%)
mm?)
Vehicle 10 mL/Kkg,
1542 + 185 - 1495 + 170 +1.5
Control p.o., daily
50 mg/kg,
Compound X ) 485 + 98 68.5% 460 * 85 2.1
p.o., daily
o 5 mg/kg, i.p.,
Cisplatin _ 610 + 112 60.4% 595 + 105 -8.5
twice weekly

Experimental Protocols

1. Cell Culture: Human NSCLC A549 cells were cultured in RPMI-1640 medium supplemented
with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a
humidified incubator at 37°C with 5% CO2 and were harvested during the exponential growth
phase for implantation.

2. Animal Husbandry: Female athymic nude mice (nu/nu, 6-8 weeks old) were used for the
study. Animals were housed in sterile, filter-topped cages with access to autoclaved food and
water ad libitum. All procedures were conducted in accordance with institutional animal care
and use committee (IACUC) guidelines.

3. Tumor Implantation: A549 cells were harvested, washed with sterile PBS, and resuspended
at a concentration of 5 x 107 cells/mL. A volume of 0.1 mL of the cell suspension (containing 5 x
106 cells) was subcutaneously injected into the right flank of each mouse.

4. Study Groups and Treatment: Mice were monitored until tumors reached a mean volume of
approximately 100-150 mm3. They were then randomized into three groups (n=8 per group):

o Vehicle Control: Administered the vehicle solution (0.5% methylcellulose) orally (p.o.) once

daily.

e Compound X: Administered at 50 mg/kg in the vehicle solution, p.o., once daily.
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» Cisplatin: Administered at 5 mg/kg via intraperitoneal (i.p.) injection, twice weekly.
5. Efficacy Evaluation:

e Tumor Volume: Tumor dimensions were measured twice weekly using digital calipers. Tumor
volume was calculated using the formula: (Length x Width?) / 2.

o Tumor Weight: At the end of the 21-day study, mice were euthanized, and tumors were
excised and weighed.

o Body Weight: Animal body weights were recorded twice weekly as an indicator of systemic
toxicity.

e Tumor Growth Inhibition (TGI): TGI was calculated as: % TGI = [1 - (Mean tumor volume of
treated group / Mean tumor volume of vehicle group)] x 100.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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